molecular formula C7H7ClN4O B2958007 7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 926245-01-4

7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2958007
CAS No.: 926245-01-4
M. Wt: 198.61
InChI Key: NGAFBVWCOQBJAL-UHFFFAOYSA-N
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Description

7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C7H7ClN4O and a molecular weight of 198.61 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general strategies for the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole . These strategies involve heteroannulation of a newly produced hydrazino derivative of selenazolo[4,5-d]pyrimidine with either orthoesters or carbon disulfide in pyridine followed by S-alkylation .


Molecular Structure Analysis

The molecular structure of this compound consists of a triazolo[1,5-a]pyrimidine core with a methoxymethyl group at the 5-position and a chlorine atom at the 7-position .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a predicted melting point of 111.14°C, a predicted boiling point of 307.48°C at 760 mmHg, a predicted density of 1.6 g/cm3, and a predicted refractive index of n20D 1.68 .

Scientific Research Applications

Chemical Synthesis and Structural Rearrangements

Research has investigated the synthesis and properties of derivatives of 7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. For example, the study by Makisumi and Kanō (1963) explored the alkyl rearrangement of 5-methyl-7-alkoxy-s-triazolo[1,5-a]pyrimidines, demonstrating the dynamic behavior of the alkyl group in these compounds under certain conditions (Makisumi & Kanō, 1963).

Anticancer Potential

Another area of research has been the synthesis of triazolopyrimidine derivatives with potential anticancer activities. A study by Kanō and Makisumi (1958) prepared a number of 5-substituted 7-methyl-s-triazolo[4,3-α]-and-tetrazolo[1,5-α]pyrimidines to screen for their anticancer properties (Kanō & Makisumi, 1958).

Novel Synthetic Approaches

Further advancements in the synthesis of related triazolopyrimidines have been documented, where researchers have developed new methods for obtaining these compounds, highlighting their structural diversity and potential for further chemical modification. For instance, the work by Tang et al. (2014) detailed the synthesis and rearrangement of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines to [1,5-c] analogues, showcasing the versatility of these compounds for further chemical exploration (Tang et al., 2014).

Biological Activity and Antioxidant Properties

The evaluation of biological activities of triazolopyrimidines has also been a significant area of research. A study by Gilava et al. (2020) synthesized a series of triazolopyrimidine derivatives and assessed their antimicrobial and antioxidant activities, indicating the potential of these compounds in medicinal chemistry (Gilava et al., 2020).

Properties

IUPAC Name

7-chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c1-13-3-5-2-6(8)12-7(11-5)9-4-10-12/h2,4H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAFBVWCOQBJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=NC=NN2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926245-01-4
Record name 7-chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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